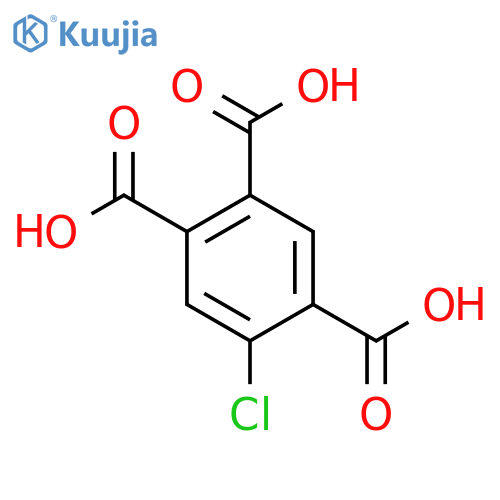Cas no 99807-59-7 (5-Chlorotrimellitic acid)

5-Chlorotrimellitic acid structure
商品名:5-Chlorotrimellitic acid
CAS番号:99807-59-7
MF:C9H5ClO6
メガワット:244.58540225029
CID:4758758
5-Chlorotrimellitic acid 化学的及び物理的性質
名前と識別子
-
- 5-chlorotrimellitic acid
- 5-chlorobenzene-1,2,4-tricarboxylic acid
- 5-Chlorotrimellitic acid
-
- インチ: 1S/C9H5ClO6/c10-6-2-4(8(13)14)3(7(11)12)1-5(6)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)
- InChIKey: ZJJGAQHIJKRZHA-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(C(=O)O)=C(C(=O)O)C=C1C(=O)O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 328
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 112
5-Chlorotrimellitic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-703963-0.25g |
5-chlorobenzene-1,2,4-tricarboxylic acid |
99807-59-7 | 95% | 0.25g |
$367.0 | 2023-06-02 | |
| Enamine | EN300-703963-5.0g |
5-chlorobenzene-1,2,4-tricarboxylic acid |
99807-59-7 | 95% | 5g |
$2152.0 | 2023-06-02 | |
| Enamine | EN300-703963-2.5g |
5-chlorobenzene-1,2,4-tricarboxylic acid |
99807-59-7 | 95% | 2.5g |
$1454.0 | 2023-06-02 | |
| 1PlusChem | 1P01ELUO-10g |
5-chlorobenzene-1,2,4-tricarboxylic acid |
99807-59-7 | 95% | 10g |
$4006.00 | 2024-04-19 | |
| 1PlusChem | 1P01ELUO-1g |
5-chlorobenzene-1,2,4-tricarboxylic acid |
99807-59-7 | 95% | 1g |
$981.00 | 2024-04-19 | |
| 1PlusChem | 1P01ELUO-50mg |
5-chlorobenzene-1,2,4-tricarboxylic acid |
99807-59-7 | 95% | 50mg |
$269.00 | 2024-04-19 | |
| Enamine | EN300-703963-0.05g |
5-chlorobenzene-1,2,4-tricarboxylic acid |
99807-59-7 | 95% | 0.05g |
$174.0 | 2023-06-02 | |
| Enamine | EN300-703963-1.0g |
5-chlorobenzene-1,2,4-tricarboxylic acid |
99807-59-7 | 95% | 1g |
$743.0 | 2023-06-02 | |
| 1PlusChem | 1P01ELUO-2.5g |
5-chlorobenzene-1,2,4-tricarboxylic acid |
99807-59-7 | 95% | 2.5g |
$1859.00 | 2024-04-19 | |
| 1PlusChem | 1P01ELUO-5g |
5-chlorobenzene-1,2,4-tricarboxylic acid |
99807-59-7 | 95% | 5g |
$2722.00 | 2024-04-19 |
5-Chlorotrimellitic acid 関連文献
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
99807-59-7 (5-Chlorotrimellitic acid) 関連製品
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
